molecular formula C12H14N6O3S B10988433 N-(3-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropyl)pyrazine-2-carboxamide

N-(3-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropyl)pyrazine-2-carboxamide

Cat. No.: B10988433
M. Wt: 322.35 g/mol
InChI Key: ZTPWWPWZHAAXQC-UHFFFAOYSA-N
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Description

N-(3-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropyl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring, a thiadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropyl)pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazine and thiadiazole intermediates. The key steps include:

    Formation of the Pyrazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Formation of the Thiadiazole Ring: This involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization.

    Coupling of Intermediates: The pyrazine and thiadiazole intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropyl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(3-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropyl)pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of pyrazine and thiadiazole rings, along with the carboxamide group, makes it a versatile compound for various applications.

Biological Activity

N-(3-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropyl)pyrazine-2-carboxamide is a complex organic compound featuring a unique combination of a thiadiazole ring and a pyrazine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research.

Chemical Structure and Properties

The molecular formula for this compound is C16H15N5O4SC_{16}H_{15}N_{5}O_{4}S, with a molecular weight of 373.4 g/mol. Its structure includes functional groups that are known to enhance biological activity, such as methoxy and carboxamide groups.

PropertyValue
Molecular FormulaC16H15N5O4S
Molecular Weight373.4 g/mol
CAS Number1246041-07-5

The biological activity of this compound is attributed to its interaction with various biological targets. The thiadiazole moiety is known for its ability to inhibit key enzymes involved in cellular processes, including DNA and RNA synthesis, which are crucial for cancer cell proliferation .

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds containing the thiadiazole ring can inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumorigenesis.

  • Case Study : A series of 1,3,4-thiadiazole derivatives were synthesized and tested against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines. These compounds demonstrated growth inhibition with IC50 values ranging from 0.12 to 22.1 µM depending on structural modifications .

Antimicrobial Activity

Compounds containing thiadiazole structures have also been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

  • Research Findings : In vitro studies have shown that certain thiadiazole derivatives exhibit potent antimicrobial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Antiviral Activity

Preliminary studies suggest potential antiviral effects as well, particularly against viruses that exploit host cellular machinery for replication. The presence of the pyrazine moiety may enhance the binding affinity to viral targets.

Structure–Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by various substituents on its core structure:

  • Electron-Drawing Groups : The introduction of electron-withdrawing groups like Cl or Br at specific positions has been shown to enhance antimicrobial activity.
  • Electron-Donating Groups : Conversely, electron-donating groups at the para position can increase anticancer and antioxidant potential .

Properties

Molecular Formula

C12H14N6O3S

Molecular Weight

322.35 g/mol

IUPAC Name

N-[3-[[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-3-oxopropyl]pyrazine-2-carboxamide

InChI

InChI=1S/C12H14N6O3S/c1-21-7-10-17-18-12(22-10)16-9(19)2-3-15-11(20)8-6-13-4-5-14-8/h4-6H,2-3,7H2,1H3,(H,15,20)(H,16,18,19)

InChI Key

ZTPWWPWZHAAXQC-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCNC(=O)C2=NC=CN=C2

Origin of Product

United States

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